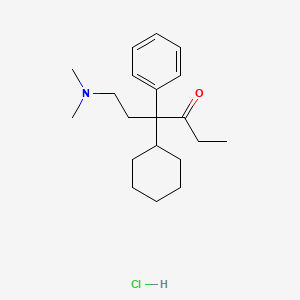
4-Cyclohexyl-6-(dimethylamino)-4-phenylhexan-3-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexyl-6-(dimethylamino)-4-phenylhexan-3-one;hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of cyclohexyl, dimethylamino, and phenyl groups attached to a hexanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-6-(dimethylamino)-4-phenylhexan-3-one;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of cyclohexylmagnesium bromide with 4-phenyl-3-hexanone under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and specific solvents can enhance the yield and purity of the final product. The process is carefully monitored to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclohexyl-6-(dimethylamino)-4-phenylhexan-3-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexyl-phenylcarboxylic acid.
Reduction: Formation of 4-cyclohexyl-6-(dimethylamino)-4-phenylhexanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Cyclohexyl-6-(dimethylamino)-4-phenylhexan-3-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 4-Cyclohexyl-6-(dimethylamino)-4-phenylhexan-3-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyclohexyl-6-(dimethylamino)-4-phenylhexanol: A reduced form of the compound with similar structural features.
4-Cyclohexyl-6-(dimethylamino)-4-phenylhexanoic acid: An oxidized derivative with different chemical properties.
Uniqueness
4-Cyclohexyl-6-(dimethylamino)-4-phenylhexan-3-one;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
112239-89-1 |
|---|---|
Fórmula molecular |
C20H32ClNO |
Peso molecular |
337.9 g/mol |
Nombre IUPAC |
4-cyclohexyl-6-(dimethylamino)-4-phenylhexan-3-one;hydrochloride |
InChI |
InChI=1S/C20H31NO.ClH/c1-4-19(22)20(15-16-21(2)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5,7-8,11-12,18H,4,6,9-10,13-16H2,1-3H3;1H |
Clave InChI |
UOZFVEUFXYHMAQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(CCN(C)C)(C1CCCCC1)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,3-Dimethylbut-3-en-2-yl)disulfanyl]-2,3-dimethylbut-1-ene](/img/structure/B14316243.png)
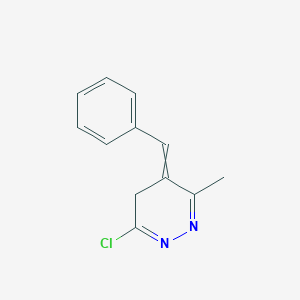
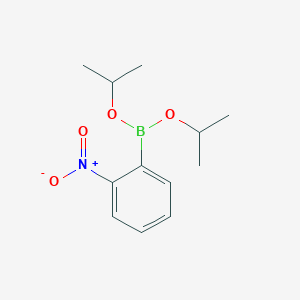
![1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14316252.png)
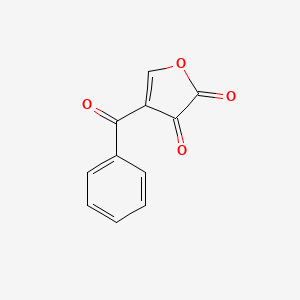
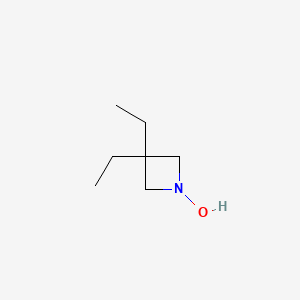
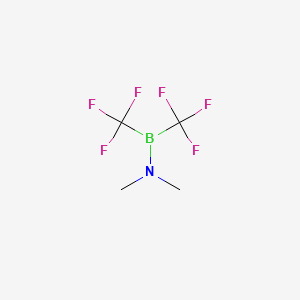

![1-(1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}ethenyl)-1H-imidazole](/img/structure/B14316286.png)
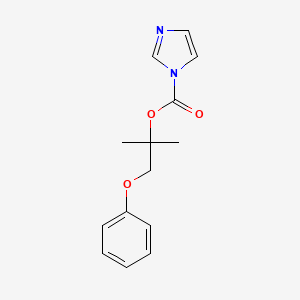
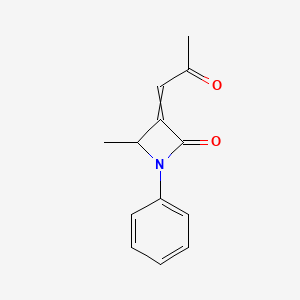
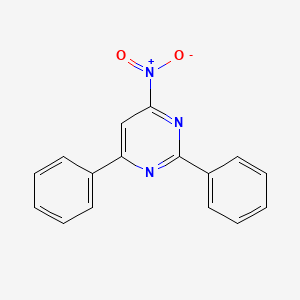
![Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol](/img/structure/B14316303.png)

